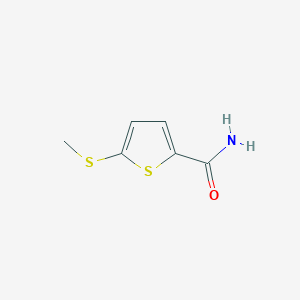
5-(methylsulfanyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(methylsulfanyl)thiophene-2-carboxamide is an organic compound with the molecular formula C6H7NOS2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromo-2-thiophenecarboxamide with methylthiolate under basic conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 5-(methylsulfanyl)thiophene-2-carboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
5-(methylsulfanyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
科学的研究の応用
5-(methylsulfanyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of materials with specific electronic properties.
作用機序
The mechanism of action of 5-(methylsulfanyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group can influence its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 5-(methylthio)thiophene-2-carbothioamide
- 5-(methylsulfanyl)thiophene-2-carboxylic acid
- 5-(methylsulfanyl)thiophene-2-carboxaldehyde
Uniqueness
5-(methylsulfanyl)thiophene-2-carboxamide is unique due to the presence of both the methylsulfanyl and carboxamide groups, which can confer distinct chemical and biological properties.
生物活性
5-(Methylsulfanyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in cancer treatment, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of this compound features a thiophene ring substituted with a methylsulfanyl group and a carboxamide functional group. This configuration enhances its interaction with biological targets, making it suitable for various pharmacological applications.
Synthesis Overview:
The synthesis typically involves:
- Formation of the Thiophene Ring : Utilizing thiophene derivatives.
- Introduction of the Methylsulfanyl Group : Achieved through nucleophilic substitution reactions.
- Carboxamide Formation : By reacting the thiophene derivative with appropriate amines.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines.
- In Vitro Studies : The compound has demonstrated significant antiproliferative activity in breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values indicating effective growth inhibition.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10-33 | Tubulin destabilization |
| MDA-MB-231 | 23-33 | Apoptosis induction |
In studies, compounds similar to this compound have been shown to interact with the colchicine-binding site on tubulin, leading to mitotic arrest and subsequent apoptosis in cancer cells .
The mechanism by which this compound exerts its anticancer effects involves:
- Tubulin Interaction : Inhibition of tubulin polymerization, thereby disrupting microtubule dynamics essential for cell division.
- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells, which is critical for halting tumor growth.
Case Studies
- Study on MCF-7 Cells :
- Molecular Docking Studies :
Comparative Analysis with Related Compounds
To understand the efficacy of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | Structure | Antitumor |
| 5-(Phenyl)-1,3,4-thiadiazole | Structure | Antibacterial |
| N-(5-Methylthio)-1,3,4-thiadiazole | Structure | Antifungal |
These comparisons reveal that while many thiophene derivatives exhibit promising biological activities, this compound stands out due to its unique structural features and potent anticancer properties.
特性
IUPAC Name |
5-methylsulfanylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS2/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLPSVYJZOPSNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(S1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














